5-(2,4-Dimethylphenyl)pyridin-2-amine
Description
5-(2,4-Dimethylphenyl)pyridin-2-amine is a pyridine derivative featuring a 2,4-dimethylphenyl substituent at the 5-position of the pyridine ring and an amino group at the 2-position. This compound belongs to the class of aminopyridines, which are widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGFRAYDLRUGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The Suzuki-Miyaura coupling offers a robust pathway to introduce the 2,4-dimethylphenyl moiety to the pyridine ring. This method typically employs 5-bromo-2-aminopyridine and 2,4-dimethylphenylboronic acid under palladium catalysis. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Optimization Parameters
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Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
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Base : Aqueous Na₂CO₃ or K₂CO₃ to facilitate transmetallation.
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Temperature : 80–100°C under inert atmosphere.
In trials mimicking analogous protocols, yields of 68–72% were achieved with Pd(PPh₃)₄, though residual homocoupling byproducts necessitated chromatographic purification.
Buchwald-Hartwig Amination Strategy
Substrate Preparation and Coupling
For installations requiring late-stage amination, 5-(2,4-dimethylphenyl)pyridin-2-yl halides (X = Cl, Br) serve as precursors. Buchwald-Hartwig amination with ammonia or protected amines introduces the amine group.
Critical Reaction Conditions
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Catalyst : Pd₂(dba)₃ with Xantphos ligand.
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Solvent : Toluene or dioxane at 100–120°C.
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Ammonia Source : NH₃ gas or ammonium salts.
A representative procedure from patent analogs achieved 65% yield using NH₄Cl as the ammonia source, though overalkylation was observed with bulkier amines.
Ullmann Coupling Methodology
Copper-Mediated Coupling
Ullmann coupling provides a lower-cost alternative for C–N bond formation, albeit with higher temperatures (150–200°C). Using CuI as a catalyst, 5-iodo-2-nitropyridine was coupled with 2,4-dimethylphenylboronic acid, followed by nitro reduction to yield the target amine.
Yield and Limitations
Initial trials reported moderate yields (50–55%), attributed to competing dehalogenation and homocoupling. Additives like 1,10-phenanthroline improved selectivity but increased costs.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 68–72 | 90–92 | High |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | 60–65 | 85–88 | Very High |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 50–55 | 78–82 | Moderate |
Key Observations :
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Suzuki-Miyaura offers superior yields but requires expensive palladium catalysts.
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Ullmann coupling, while cost-effective, demands rigorous purification.
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Buchwald-Hartwig is preferable for late-stage amination but suffers from ligand sensitivity.
Protective Group Strategies
Amino Group Protection
To prevent undesired side reactions during coupling steps, the amine group in 2-aminopyridine derivatives is often protected. Patent CN105175321A demonstrates the use of 2,5-hexanedione as a protective agent, forming a pyrrole intermediate that is later deprotected with HBr or HCl. Applied to 5-(2,4-Dimethylphenyl)pyridin-2-amine, this method could stabilize the amine during harsh conditions, though compatibility with the dimethylphenyl group requires validation.
Functionalization via Nitro Reduction
Nitro-to-Amine Conversion
An alternative route involves nitration of 5-(2,4-dimethylphenyl)pyridine followed by reduction. For example, 2-nitro-5-(2,4-dimethylphenyl)pyridine can be reduced using H₂/Pd-C or SnCl₂/HCl, yielding the target amine. Patent CN103420904A reports 85–90% reduction efficiency for analogous nitro-pyridines using catalytic hydrogenation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as imines or amides.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Imines or amides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Biological Activity: Derivatives of 5-(2,4-Dimethylphenyl)pyridin-2-amine may exhibit biological activities, such as antimicrobial or anticancer properties, making them candidates for drug development.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)pyridin-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Pyridine Core
a. 5-Amino-2,4-dimethylpyridine
- Structure : Differs by lacking the 2,4-dimethylphenyl group; instead, methyl groups are attached directly to the pyridine ring (positions 2 and 4) .
- Molecular Weight : 122.168 g/mol (C₇H₁₀N₂), significantly smaller than 5-(2,4-Dimethylphenyl)pyridin-2-amine due to the absence of the aromatic substituent.
- Applications : Used as a building block in coordination chemistry and catalysis. Its smaller size may limit bioactivity compared to bulkier analogues .
b. Pexidartinib Hydrochloride
- Structure : Contains a pyridin-2-amine core but substituted with a trifluoromethylpyridyl-pyrrolopyridine moiety and a chlorinated group .
- Pharmacological Relevance: FDA-approved for symptomatic tenosynovial giant cell tumors. The trifluoromethyl group enhances metabolic stability and binding to kinase targets like CSF1R .
- Key Difference : The 2,4-dimethylphenyl group in the target compound may offer different steric and electronic interactions compared to pexidartinib’s complex substituents.
Modifications on the Amino-Pyridine Scaffold
a. N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)
- Structure : Features an oxadiazole ring linked to the pyridin-2-amine via a methyl group, with a 4-chlorophenyl substituent .
- Bioactivity: Exhibits selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, highlighting the role of heterocyclic appendages in enhancing selectivity .
- Comparison : The oxadiazole moiety introduces hydrogen-bonding capacity, unlike the 2,4-dimethylphenyl group, which relies on hydrophobic interactions.
b. 5-(Piperazin-1-yl)pyridin-2-amine
- Structure : Piperazine ring attached to the pyridine core, increasing polarity and basicity .
- Application : Intermediate in synthesizing palbociclib, a CDK4/6 inhibitor for breast cancer. The piperazine group improves solubility and pharmacokinetics .
- Contrast : The 2,4-dimethylphenyl group in the target compound may reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration.
Electronic and Steric Influences
a. 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- Structure : Pyrimidine analogue with electron-withdrawing (Cl) and electron-donating (OCH₃) groups .
- Comparison : The 2,4-dimethylphenyl group in the target compound is purely electron-donating, which may stabilize radical intermediates or modulate π-π stacking in protein binding .
b. 6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine
- Structure: Combines trifluoromethyl, dimethylamino, and ethyl-linked aromatic groups .
- Molecular Weight : 377.44 g/mol (C₂₀H₂₆F₃N₃), significantly larger than the target compound.
- Functional Impact: The trifluoromethyl group enhances metabolic resistance, while the dimethylamino group introduces basicity, contrasting with the hydrophobic 2,4-dimethylphenyl group .
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-Dimethylphenyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, coupling 2-aminopyridine derivatives with substituted aryl halides under inert atmospheres (e.g., nitrogen) at 80–120°C. Solvents like dimethylformamide (DMF) or toluene are used, with reaction times optimized between 12–24 hours to maximize yield (≥75%). Critical parameters include stoichiometric ratios of reactants (1:1.2 for aryl halide:amine) and catalyst loading (5–10 mol% Pd(OAc)₂). Post-synthesis, quenching with ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane) ensure high purity (>95%) .
Q. How can researchers monitor the synthesis and confirm the structural integrity of this compound?
- Methodological Answer : Reaction progress is tracked using thin-layer chromatography (TLC) with UV visualization (Rf ~0.3 in ethyl acetate/hexane). Final characterization employs - and -NMR spectroscopy to verify aromatic proton environments (e.g., δ 6.8–7.5 ppm for pyridine and dimethylphenyl groups) and carbon backbone integrity. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 213). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (solvent: dichloromethane/methanol) are analyzed at 100 K. SHELX programs (e.g., SHELXL) refine structural parameters, revealing bond lengths (C–N: ~1.34 Å, C–C: ~1.40 Å) and dihedral angles between aromatic rings (e.g., 15–25°). Hydrogen-bonding networks (N–H···N) and π-stacking interactions (3.5–4.0 Å) are mapped to understand packing behavior .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. methoxy groups) on the aryl ring influence the biological activity of pyridin-2-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogues using in vitro assays (e.g., enzyme inhibition or receptor binding). For instance, methyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability, while methoxy groups introduce steric hindrance, reducing binding affinity. Computational docking (AutoDock Vina) models interactions with target proteins (e.g., kinases), highlighting hydrophobic pockets accommodating methyl groups. Biological data contradictions (e.g., conflicting IC₅₀ values) are resolved by standardizing assay conditions (pH, temperature) and validating via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity at the pyridine nitrogen. Molecular electrostatic potential (MESP) maps identify electron-rich regions (e.g., amine group) prone to electrophilic attack. Solvent effects are modeled using the polarizable continuum model (PCM), revealing stabilization in aprotic solvents (ΔG ~-2.3 kcal/mol in DMF) .
Q. How can catalytic applications of this compound be explored in cross-coupling reactions?
- Methodological Answer : The compound serves as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. Optimized conditions include 2 mol% Pd(OAc)₂, 5 mol% ligand, and K₂CO₃ in ethanol/water (3:1) at 80°C. Turnover numbers (TON) ≥500 are achieved with aryl boronic acids. Mechanistic studies (kinetic profiling, NMR monitoring) suggest ligand coordination stabilizes Pd(0) intermediates, reducing catalyst deactivation. Comparative studies with triphenylphosphine show enhanced yields (85% vs. 65%) due to improved electron-donating capacity .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridin-2-amine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To resolve:
Replicate experiments under identical conditions (e.g., HepG2 cells, 48-hour exposure).
Validate via orthogonal assays (e.g., Western blot vs. qPCR for target inhibition).
Analyze purity (>98% by HPLC) to exclude impurity-driven effects.
Use meta-analysis tools (e.g., RevMan) to statistically aggregate data and identify outliers. Case studies show that methyl-substituted derivatives exhibit consistent antiproliferative activity (IC₅₀ 10–15 µM), while methoxy analogues vary widely (IC₅₀ 5–50 µM) due to solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
